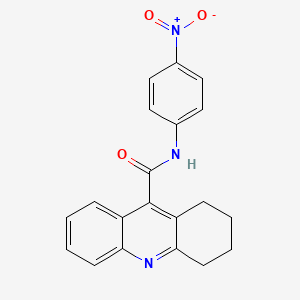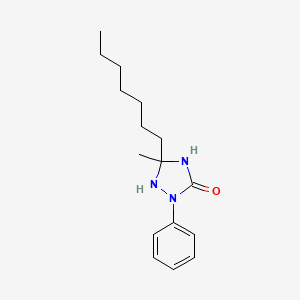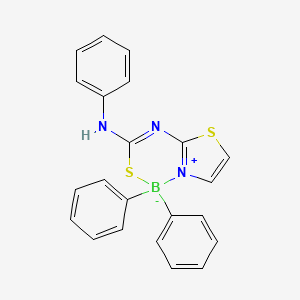
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
描述
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as NTAC, is a synthetic compound that belongs to the acridine family. It has gained attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as topoisomerase and acetylcholinesterase, which play a role in cancer cell proliferation and Alzheimer's disease, respectively. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the induction of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of diseases characterized by oxidative stress and inflammation, such as cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide for different diseases. Finally, more studies are needed to investigate the potential side effects of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its long-term safety profile.
合成方法
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide.
科学研究应用
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-13-9-11-14(12-10-13)23(25)26)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXGEIOLFDHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386552 | |
| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324053-81-8 | |
| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)


![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)
